2-(2,2-Dimethylpropyl)-1,3-benzothiazole
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Overview
Description
Iriflophenone is a benzophenone derivative that has garnered significant interest due to its diverse pharmacological properties. It is commonly found in various plant species, including Aquilaria sinensis, Aquilaria crassna, and Dryopteris ramosa. This compound is known for its potential antibacterial, antidiabetic, antioxidant, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iriflophenone can be synthesized through the shikimic acid pathway. The isolation process typically involves column chromatography techniques, followed by purification using preparative thin-layer chromatography. Spectroscopic methods such as ultraviolet-visible spectroscopy, mass spectrometry, and nuclear magnetic resonance are employed for structural elucidation .
Industrial Production Methods: In an industrial setting, iriflophenone is often extracted from plant sources like Aquilaria sinensis and Dryopteris ramosa. The extraction process involves the use of solvents and chromatographic techniques to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Iriflophenone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of iriflophenone can yield various hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
Iriflophenone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other benzophenone derivatives.
Biology: Studied for its antibacterial and antioxidant properties.
Medicine: Investigated for its potential antidiabetic and anti-inflammatory effects.
Industry: Utilized in the development of natural antibiotics and other pharmaceutical products .
Mechanism of Action
The mechanism of action of iriflophenone involves several molecular targets and pathways:
Antidiabetic Activity: Iriflophenone enhances glucose uptake and lowers fasting blood glucose levels by acting on insulin receptors and glucose transporters.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits the growth of various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus.
Antioxidant Activity: Iriflophenone scavenges free radicals and reduces oxidative stress by donating hydrogen atoms to reactive oxygen species.
Comparison with Similar Compounds
Iriflophenone is unique among benzophenone derivatives due to its diverse pharmacological activities. Similar compounds include:
Mangiferin: A xanthonoid with antioxidant and antidiabetic properties.
Genkwanin: A flavonoid known for its anti-inflammatory and antimicrobial effects
In comparison, iriflophenone exhibits a broader range of activities, making it a highly valuable compound for various scientific and industrial applications .
Properties
CAS No. |
17147-82-9 |
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Molecular Formula |
C12H15NS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-(2,2-dimethylpropyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H15NS/c1-12(2,3)8-11-13-9-6-4-5-7-10(9)14-11/h4-7H,8H2,1-3H3 |
InChI Key |
SSVYWUJFTDTFEW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC1=NC2=CC=CC=C2S1 |
Canonical SMILES |
CC(C)(C)CC1=NC2=CC=CC=C2S1 |
Synonyms |
Benzothiazole, 2-(2,2-dimethylpropyl)- (9CI) |
Origin of Product |
United States |
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